
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one, also known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boron-containing heterocyclic compound that has recently been gaining attention in the scientific research community due to its unique properties. This compound has been studied for its potential use in a variety of fields, including medicine and biochemistry.
Scientific Research Applications
Synthesis and Structural Analysis
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is a compound of interest in the synthesis and structural analysis of boric acid ester intermediates with benzene rings. These compounds are obtained through a three-step substitution reaction and their structures are confirmed using various spectroscopic methods including FTIR, NMR, and mass spectrometry. Single crystal X-ray diffraction provides detailed crystallographic and conformational analyses. Density Functional Theory (DFT) calculations offer further insights into their molecular structures, showing consistency with X-ray diffraction results. The study of molecular electrostatic potential and frontier molecular orbitals reveals some of the physicochemical properties of these compounds (Huang et al., 2021).
Application in Suzuki Cross-Coupling Reactions
The compound is utilized in Suzuki cross-coupling reactions, a pivotal methodology in organic synthesis. This approach allows for the regioselective introduction of aryl and vinyl substituents into heterocyclic compounds, demonstrating the compound's role in facilitating the synthesis of complex organic molecules. The process leverages the unique reactivity of the boronate ester group, illustrating the compound's importance in the synthesis of pharmaceuticals and materials science (Babudri et al., 2006).
Photostimulated SRN1 Reactions
The compound is also relevant in photostimulated SRN1 (Single Electron Transfer-Nucleophilic Substitution) reactions for synthesizing 3-substituted isoquinolin-1-(2H)-ones. These reactions highlight the compound's utility in creating complex heterocyclic structures under photostimulation, showcasing its potential in photopharmacology and the development of light-responsive materials (Guastavino et al., 2006).
Investigating Molecular Structures and DFT Studies
DFT studies on similar boric acid ester intermediates emphasize the precision in predicting molecular structures, electrostatic potentials, and chemical reactivity. These studies provide a foundational understanding of the compound's behavior at the molecular level, aiding in the design of molecules with desired properties for specific applications (Wu et al., 2021).
properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-6-7-12-11(13)9-10-18(5)14(12)19/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXNCTDIVQBIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C(=O)C3=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2771900.png)
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2771901.png)
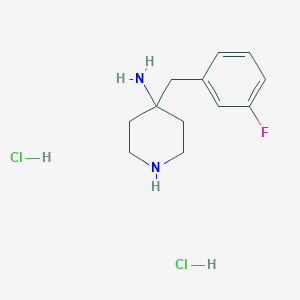
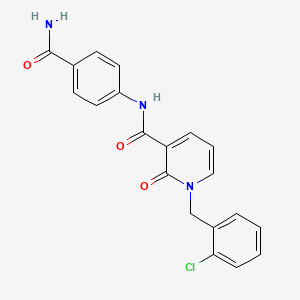
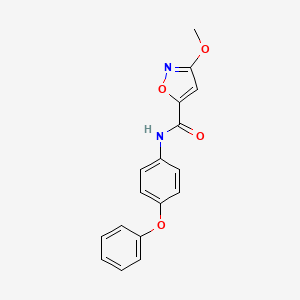
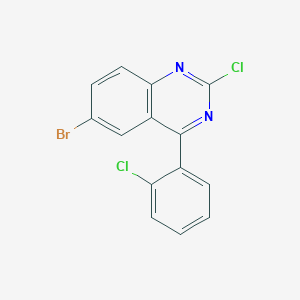
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2771906.png)
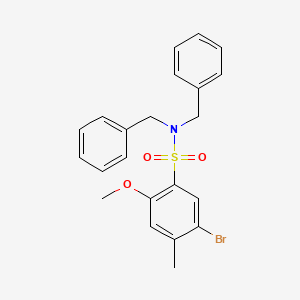
![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2771909.png)
![3-Fluoro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2771910.png)
![7-[(2-chlorophenyl)methyl]-3-methyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771912.png)
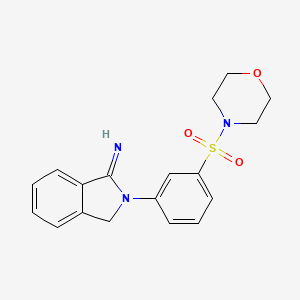
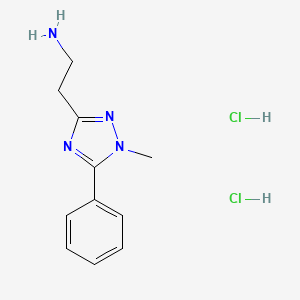
![N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2771917.png)